N'-(4-methoxyphenyl)-2-phenylethanimidamide
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Overview
Description
N’-(4-methoxyphenyl)-2-phenylethanimidamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-2-phenylethanimidamide typically involves the reaction of 4-methoxyaniline with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-(4-methoxyphenyl)-2-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-(4-methoxyphenyl)-2-phenylethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)piperazine: This compound has a similar methoxyphenyl group but differs in its core structure, which includes a piperazine ring.
N-(4-methoxyphenyl)-2-phenylethanamine: Similar to N’-(4-methoxyphenyl)-2-phenylethanimidamide but with an amine group instead of an imidamide group.
Uniqueness
N’-(4-methoxyphenyl)-2-phenylethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
75859-62-0 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-2-phenylethanimidamide |
InChI |
InChI=1S/C15H16N2O/c1-18-14-9-7-13(8-10-14)17-15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
LIOBBOOLGWLSEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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